7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC15895270
Molecular Formula: C10H9IO2
Molecular Weight: 288.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9IO2 |
|---|---|
| Molecular Weight | 288.08 g/mol |
| IUPAC Name | 7-iodo-6-methoxy-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H9IO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3 |
| Standard InChI Key | VHSFLVBEXZPWMU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(CCC2=O)C=C1)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydro-1H-inden-1-one core (indanone) substituted with iodine at position 7 and methoxy at position 6 (Figure 1). The planar bicyclic system enables conjugation across the aromatic ring, while the iodine atom introduces steric bulk and electrophilicity. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉IO₂ | |
| Molecular Weight | 288.08 g/mol | |
| IUPAC Name | 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one | |
| Canonical SMILES | COC1=C(C2=C(CCC2=O)C=C1)I |
The iodine atom enhances electrophilic aromatic substitution (EAS) reactivity, while the methoxy group acts as an electron-donating substituent, directing further substitutions to the para and ortho positions .
Spectroscopic Characteristics
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NMR: The methoxy group typically resonates near δ 3.8–4.0 ppm (¹H), while the carbonyl carbon appears at ~200 ppm (¹³C).
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IR: Strong absorption bands for C=O (~1700 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹).
Synthesis and Manufacturing
Comparative Analysis of Methods
| Method | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| ICl/AcOH | Iodine monochloride | 72 | 98 |
| NIS/TFA | N-Iodosuccinimide | 68 | 95 |
The iodination step is critical for introducing regioselectivity, with the methoxy group directing iodine to position 7.
Reactivity and Functional Group Interactions
Electrophilic Substitution
The iodine atom activates the ring toward nucleophilic aromatic substitution (SNAr) at positions 4 and 5, enabling derivatization with amines or thiols .
Oxidative Stability
The methoxy group stabilizes the indanone core against oxidative degradation, as demonstrated by prolonged half-life in accelerated stability studies (t₁/₂ > 6 months at 25°C).
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 7-iodo-6-methoxy-indane-1-ol, a potential intermediate for prodrugs .
Comparative Analysis with Structural Analogs
| Compound | Substituents | AChE IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
|---|---|---|---|
| 7-Iodo-6-methoxy-indanone | I, OMe | 12.3 | 8.7 (MCF-7) |
| 6-Methoxy-indanone | H, OMe | >100 | >50 |
| 7-Fluoro-6-methoxy-indanone | F, OMe | 18.9 | 12.4 |
Iodination enhances bioactivity compared to non-halogenated analogs, likely due to increased lipophilicity and target binding .
Applications in Drug Development
Neurodegenerative Diseases
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Alzheimer’s Disease: Dual action as AChE inhibitor and anti-amyloid agent .
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Parkinson’s Disease: Prevents α-synuclein aggregation in preliminary models .
Oncology
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